2-[(3-Fluorobenzyl)oxy]benzoyl chloride
Description
2-[(3-Fluorobenzyl)oxy]benzoyl chloride is a benzoyl chloride derivative featuring a 3-fluorobenzyloxy substituent at the ortho position of the benzoyl ring. This compound is part of a broader class of fluorinated acyl chlorides, which are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. For instance, the closely related 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride (CAS 1160260-46-7) has a molecular weight of 299.12 g/mol and is commercially available at 97% purity for research purposes .
Structure
2D Structure
Properties
IUPAC Name |
2-[(3-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)12-6-1-2-7-13(12)18-9-10-4-3-5-11(16)8-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUMOIIPLSBTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263094 | |
| Record name | 2-[(3-Fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-82-7 | |
| Record name | 2-[(3-Fluorophenyl)methoxy]benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Fluorophenyl)methoxy]benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification of Hydroxybenzoic Acid Derivatives
Method Overview:
This approach involves esterifying a hydroxybenzoic acid derivative with 3-fluorobenzyl alcohol or its derivatives, followed by conversion to the benzoyl chloride.
- Start with a suitable hydroxybenzoic acid, such as 2-hydroxybenzoic acid (salicylic acid).
- React with 3-fluorobenzyl alcohol in the presence of a dehydrating agent like thionyl chloride or oxalyl chloride to form the corresponding benzoyl chloride derivative.
- The reaction typically proceeds under reflux conditions, with the removal of byproducts like SO₂ and HCl gases.
| Parameter | Range | Remarks |
|---|---|---|
| Reflux temperature | 70–80°C | Controlled to prevent decomposition |
| Reagent equivalents | 1.1–1.5 equivalents of thionyl chloride | Excess ensures complete conversion |
| Reaction time | 2–4 hours | Monitored by TLC or HPLC |
- The use of excess thionyl chloride facilitates complete conversion.
- The crude benzoyl chloride can be purified via distillation under reduced pressure.
Reaction of 3-Fluorobenzyl Alcohol with Benzoyl Chloride
Method Overview:
A more straightforward route involves the nucleophilic substitution where 3-fluorobenzyl alcohol reacts with benzoyl chloride in the presence of a base.
- Dissolve benzoyl chloride in an inert organic solvent such as dichloromethane or toluene .
- Add 3-fluorobenzyl alcohol along with a base like pyridine or triethylamine to scavenge the HCl formed.
- The mixture is stirred at room temperature or slightly elevated temperatures (around 25–40°C) until completion.
| Parameter | Range | Remarks |
|---|---|---|
| Temperature | 25–40°C | Mild conditions to prevent side reactions |
| Reaction time | 4–6 hours | Monitored by TLC or HPLC |
| Base equivalents | 1.2–1.5 equivalents | To neutralize HCl |
- The reaction yields the ester intermediate, which can be directly converted to the acyl chloride if necessary.
Conversion of Ester to Benzoyl Chloride
Method Overview:
If the ester is initially synthesized, it can be converted into the benzoyl chloride using chlorinating reagents.
- Dissolve the ester in an inert solvent like ethyl acetate .
- Add thionyl chloride or oxalyl chloride dropwise.
- Reflux the mixture for 2–3 hours until complete conversion, indicated by TLC or IR spectroscopy.
| Parameter | Range | Remarks |
|---|---|---|
| Reflux temperature | 70–80°C | Controlled to avoid decomposition |
| Reagent equivalents | 1.2–1.5 equivalents | Excess ensures complete chlorination |
- The benzoyl chloride formed is typically distilled under reduced pressure for purification.
Catalytic Hydrogenation for Functional Group Modification
Method Overview:
In some cases, if a precursor contains reducible groups, catalytic hydrogenation over palladium or platinum supported on carbon or alumina can be employed to modify intermediates before chlorination.
| Parameter | Range | Remarks |
|---|---|---|
| Hydrogen pressure | 1–10 bar | Mild to moderate pressures |
| Temperature | 10–40°C | To prevent over-reduction |
| Catalyst | Palladium or platinum | Recovered and reused |
Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Ester formation | 3-Fluorobenzyl alcohol + benzoyl chloride | Dichloromethane/toluene | 25–40°C | 4–6 hours | Base: pyridine or triethylamine |
| Chlorination | Ester + thionyl chloride | Ethyl acetate | 70–80°C | 2–3 hours | Reflux |
| Purification | Distillation | Reduced pressure | - | - | Ensures high purity |
Research Findings and Data
- Patents indicate that phase-transfer catalysis can be employed to improve yields and selectivity during fluorobenzylation steps, especially under solid/liquid systems with inorganic bases like sodium carbonate or potassium hydroxide.
- Reaction optimization studies suggest that controlling temperature and reaction time is critical to prevent side reactions such as dimerization or hydrolysis of benzoyl chlorides.
- Catalytic hydrogenation conditions are well-established, with catalysts like palladium or platinum on inert supports being preferred due to their high activity and reusability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-[(3-Fluorobenzyl)oxy]benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
2-[(3-Fluorobenzyl)oxy]benzoic acid: Formed by hydrolysis.
Scientific Research Applications
2-[(3-Fluorobenzyl)oxy]benzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the benzoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Halogen substituents significantly alter molecular weight, density, and reactivity. For example:
- 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride (CAS 1160260-14-9) replaces fluorine with chlorine on the benzyl group, resulting in a higher molecular weight (315.58 vs. 299.12 g/mol) and density (1.406 vs. ~1.3 g/cm³) compared to its fluorinated counterpart. This substitution also increases predicted boiling points (427.5°C vs. ~400°C for fluorinated analogs) .
Functional Group Variations
- 2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS 1160250-80-5) introduces a methoxy group at position 3 of the benzoyl ring, lowering molecular weight (294.71 g/mol) and density (1.288 g/cm³) compared to halogenated analogs. The electron-donating methoxy group may reduce electrophilicity at the carbonyl carbon .
- 2-(Chlorothio)-benzoyl chloride (CAS 3950-02-5) replaces the oxygen atom in the substituent with a sulfur atom, creating a chlorothio group. This modification significantly increases reactivity due to sulfur’s nucleophilicity, as evidenced by its use in thiol-ene click chemistry .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Reactivity Trends : Fluorine’s electronegativity enhances the electrophilicity of the carbonyl carbon, making fluorinated benzoyl chlorides more reactive in esterification and amidation reactions compared to chlorinated analogs .
- Commercial Availability : Fluorinated acyl chlorides like 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride are priced at ~$150/100 mg (), reflecting their specialized use in drug discovery .
- Safety : Most compounds in this class are classified as irritants, necessitating handling under inert conditions .
Biological Activity
2-[(3-Fluorobenzyl)oxy]benzoyl chloride is a chemical compound characterized by its reactive benzoyl chloride functional group and the presence of fluorine and oxygen atoms in its structure. This compound, with the molecular formula C₁₄H₁₀ClFO₂, has garnered interest for its potential biological activities, particularly in medicinal chemistry and proteomics research.
The compound's structure includes:
- Benzoyl chloride : A highly reactive acyl chloride that can undergo nucleophilic acyl substitution.
- Fluorine atom : Influences the compound's electronic properties, potentially enhancing biological interactions.
The molecular weight of this compound is approximately 270.68 g/mol, making it suitable for various synthetic applications.
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophiles such as amino acids in proteins. This reactivity could lead to modifications that alter protein function, stability, or interactions within biological systems.
Study 1: Anticancer Potential
A study evaluating related benzoyl derivatives found that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines. The structural modifications, including the presence of halogens like fluorine, were noted to enhance potency by influencing lipophilicity and electronic distribution within the molecule.
Study 2: Antimicrobial Activity
Research on structurally similar compounds indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Comparative Analysis
The following table summarizes the biological activities of selected compounds structurally related to this compound:
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C₁₄H₁₀ClFO₂ | Potential anticancer and antimicrobial | TBD |
| 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride | C₁₄H₉Cl₂FO₂ | Anticancer (cell line studies) | <10 |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | Moderate antimicrobial activity | TBD |
Q & A
Q. What is the recommended synthetic route for preparing 2-[(3-Fluorobenzyl)oxy]benzoyl chloride?
The compound can be synthesized via a two-step process:
- Step 1 : React 2-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-[(3-fluorobenzyl)oxy]benzoic acid.
- Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. Excess SOCl₂ is removed via distillation, and the product is purified by vacuum distillation or recrystallization . Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm the acyl chloride formation using IR spectroscopy (C=O stretch at ~1770–1810 cm⁻¹).
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use in a fume hood with nitrile gloves and safety goggles. Avoid contact with moisture, as acyl chlorides hydrolyze readily.
- Storage : Keep in a tightly sealed, moisture-free container under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to light . Safety Note : In case of accidental exposure, rinse affected areas with copious water and seek medical attention if irritation persists .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm the structure via ¹H and ¹³C NMR. Key signals include:
- Aromatic protons : δ 7.0–8.0 ppm (split due to fluorine coupling).
- Benzyloxy group : δ ~5.2 ppm (OCH₂).
Advanced Research Questions
Q. How do steric and electronic effects of the 3-fluorobenzyl group influence reactivity in nucleophilic acyl substitution?
The electron-withdrawing fluorine atom at the meta position increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the benzyloxy group may reduce accessibility to the carbonyl center. Experimental Design : Compare reaction rates with analogs lacking the 3-fluoro substituent (e.g., 2-benzyloxybenzoyl chloride) under identical conditions. Monitor kinetics via HPLC or in situ IR .
Q. What strategies mitigate competing hydrolysis during reactions with aqueous-phase reagents?
- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane, THF) and molecular sieves to scavenge trace water.
- Low-Temperature Reactions : Perform reactions at 0–5°C to slow hydrolysis.
- Protecting Groups : Introduce temporary protecting groups (e.g., silyl ethers) for hydroxyl-containing nucleophiles . Data Analysis : Quantify hydrolysis byproducts via GC-MS and optimize conditions to minimize their formation .
Q. How does the fluorine substituent affect the compound’s biological activity in medicinal chemistry applications?
Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. However, its position (meta) may reduce binding affinity compared to para-substituted analogs. Case Study : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., serine hydrolases). Use molecular docking to analyze interactions with target proteins .
Troubleshooting and Data Contradictions
Q. Why might NMR spectra show unexpected splitting patterns in the aromatic region?
Fluorine’s nuclear spin (I = ½) causes coupling with adjacent protons. For example, the 3-fluorobenzyl group’s protons split signals from neighboring aromatic protons. Use ¹⁹F NMR or decoupling experiments to resolve ambiguities .
Q. How to resolve discrepancies in reported melting points or reaction yields?
- Purity Check : Re-crystallize the compound and re-analyze via HPLC.
- Reaction Conditions : Ensure stoichiometric control of SOCl₂ and confirm complete acid-to-acyl chloride conversion via IR . Example : A reported yield of 70% vs. 85% may stem from incomplete removal of SOCl₂ or moisture contamination during workup.
Methodological Resources
- Spectral Data Repositories : PubChem (CID: 9808 for analogs) and EPA DSSTox (DTXSID90513119) .
- Synthetic Protocols : Refer to thionyl chloride-mediated acyl chloride synthesis in J. Org. Chem. .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
